
N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their biological activities, which can provide insights into the potential characteristics and applications of the compound . For instance, N-(phenylalkyl)cinnamides have been synthesized and tested for their antagonistic properties at NMDA receptor subtypes, showing selectivity for the NR1A/2B receptors . Another related compound, N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide, has been identified as a potent and selective antagonist of the NR1A/2B subtype . These findings suggest that similar compounds, such as the one we are analyzing, may also exhibit selective antagonism at NMDA receptor subtypes and could be of interest in the development of CNS therapeutics.
Synthesis Analysis
The synthesis of related compounds involves the creation of N-(phenylalkyl)cinnamides, which have been tested for their biological activity . Although the exact synthesis of this compound is not detailed, the methodologies used for similar compounds typically involve multi-step organic synthesis processes, including the formation of amide bonds and the introduction of specific functional groups that confer selectivity and potency to the final product .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is crucial for their biological activity. The presence of specific functional groups, such as hydroxy and chloro substituents, has been shown to significantly affect the potency and selectivity of NMDA receptor antagonists . The configuration of oxalamide compounds also influences their behavior, as seen in the study of their effects on the crystallization of poly(hydroxyalkanoate)s . The phenyl group, in particular, has been noted for its high nucleation efficiency and compatibility in certain matrices .
Chemical Reactions Analysis
The chemical reactions involving oxalamide compounds, as described in the context of poly(hydroxyalkanoate)s, indicate that these compounds can act as nucleators, affecting the crystallization behavior of polymers . While the papers do not discuss the chemical reactions of this compound specifically, it can be inferred that the oxalamide moiety may play a role in similar nucleation processes or in interactions with biological targets such as NMDA receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide compounds are influenced by their molecular configurations. For example, the presence of ringy terminal structures like cyclohexyl and phenyl groups has been shown to enhance the crystallization rate of poly(hydroxyalkanoate)s, increasing the crystallization temperature and crystallinity while reducing the isothermal crystallization time . These properties are important for the practical applications of such compounds, whether in materials science or pharmaceutical development. The specific properties of this compound would need to be determined experimentally, but the studies on related compounds provide a foundation for understanding what might be expected .
科学的研究の応用
Cyanopyridines and Related Heterocycles
- Pharmacological Importance : Heterocyclic compounds, including cyanopyridines, are crucial in medicinal chemistry due to their diverse biological activities. These activities range from anticancer, antibacterial, antifungal effects to roles as sedatives and cardiotonic agents. The high reactivity of the cyanopyridine scaffold makes it a valuable intermediate in organic synthesis, hinting at the synthetic versatility and potential applications of related compounds like the one (Ghosh et al., 2015).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
- Skin Care Applications : Hydroxy acids are widely used in cosmetic and therapeutic formulations to achieve various skin benefits. These include exfoliating properties, improvement of skin texture, and treatment of conditions like acne and photoaging. The review highlights the importance of understanding the mechanisms of action of these compounds, which could be relevant when considering the bioactivity of structurally related compounds (Kornhauser et al., 2010).
Environmental and Biological Implications of Chemical Degradation Products
- Degradation and Toxicity : Understanding the degradation products of chemical agents, including those with nitrogen heterocycles, is critical for environmental and occupational health. This research area includes assessing the formation, fate, and toxicity of degradation products, which is essential for compounds with complex structures such as "N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide" (Munro et al., 1999).
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-12-14-6-4-5-9-17(14)23-19(25)18(24)22-13-20(26,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,26H,10-11,13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDIEYKNVQXMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
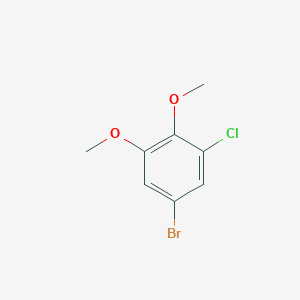
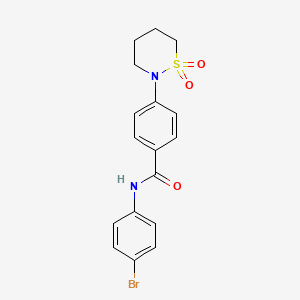
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)

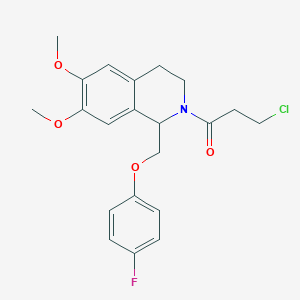

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)
![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)
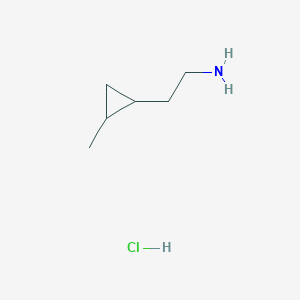
![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)
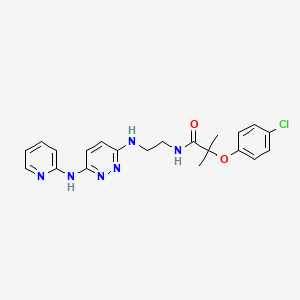
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)